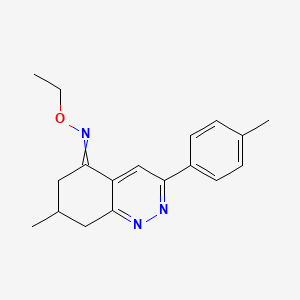
Tert-butyl (6-bromoisoquinolin-4-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (6-bromoisoquinolin-4-YL)carbamate is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Tert-butyl (6-bromoisoquinolin-4-YL)carbamate typically involves the reaction of 6-bromoisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl (6-bromoisoquinolin-4-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isoquinoline ring can undergo oxidation or reduction reactions depending on the reagents used.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (6-bromoisoquinolin-4-YL)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of Tert-butyl (6-bromoisoquinolin-4-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (6-bromoisoquinolin-4-YL)carbamate can be compared with other similar compounds, such as:
Tert-butyl (4-bromoisoquinolin-6-YL)carbamate: Similar structure but different position of the bromine atom.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Different core structure but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern on the isoquinoline ring, which can lead to different biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C14H15BrN2O2 |
|---|---|
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromoisoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-8-16-7-9-4-5-10(15)6-11(9)12/h4-8H,1-3H3,(H,17,18) |
InChI-Schlüssel |
PHJKVFMZQAPREY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


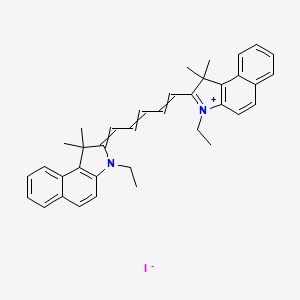
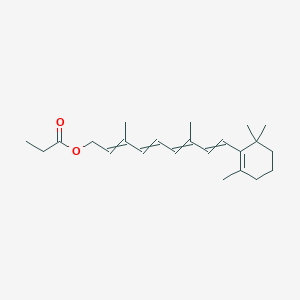
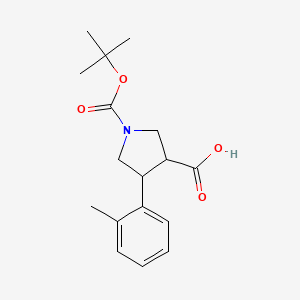
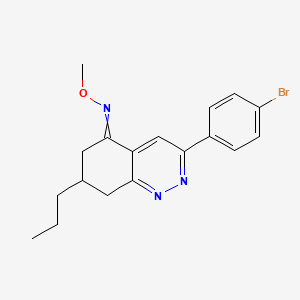
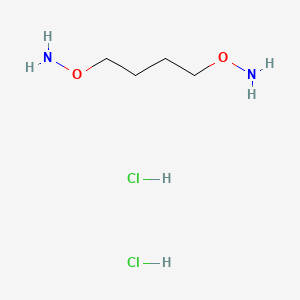
![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)
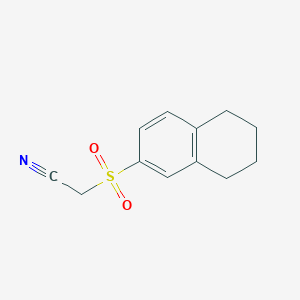
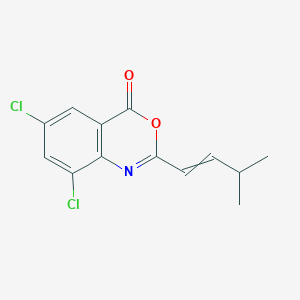


![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
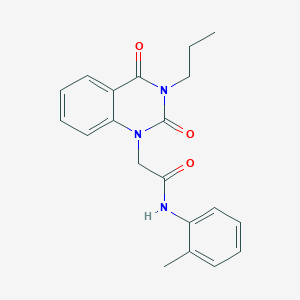
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
